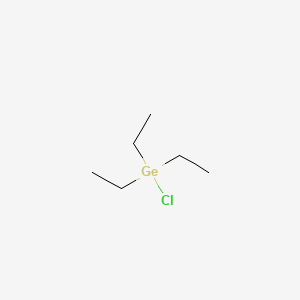
4,4'-Diclorodifenil Sulfuro
Descripción general
Descripción
Bis(4-chlorophenyl) sulfide is a chemical compound used as a precursor to prepare 4,4’-diamino-diphenyl sulfone and polysulfone plastics . It is also used to prepare rigid and temperature-resistant polymers such as PES or Udel through polymerization with bisphenol-A and bisphenol-S .
Synthesis Analysis
Bis(4-chlorophenyl) disulphide can be synthesized from 4-chlorophenylthiol via oxidation . It produces poly(p-phenylene sulfide), via thermolysis .Molecular Structure Analysis
The molecular formula of Bis(4-chlorophenyl) sulfide is C12H8Cl2S . The average mass is 255.163 Da and the monoisotopic mass is 253.972382 Da .Chemical Reactions Analysis
Bis(4-chlorophenyl) disulphide can be prepared by a microwave-assisted method involving the reaction between respective elemental sulfur and 1-chloro-4-iodobenzene in the presence of CuO nanopowder (catalyst) .Physical And Chemical Properties Analysis
Bis(4-chlorophenyl) sulfide has a density of 1.4±0.1 g/cm3 . It has a boiling point of 379.9±27.0 °C at 760 mmHg . The vapor pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 60.3±3.0 kJ/mol . The flash point is 171.3±20.9 °C . The index of refraction is 1.662 .Aplicaciones Científicas De Investigación
Toxicología Ambiental
4,4'-Diclorodifenil Sulfuro: se ha estudiado por sus efectos en los organismos acuáticos, particularmente las algas verdes. La investigación indica que puede causar inhibición del crecimiento, cambios en el contenido de pigmentos y estrés oxidativo en Scenedesmus obliquus . La toxicidad de este compuesto es significativa para comprender el impacto de los contaminantes similares a la dioxina en los ambientes acuáticos y ayuda en la evaluación de los riesgos ambientales y el desarrollo de estrategias de control de la contaminación.
Química de Polímeros
Este compuesto sirve como precursor en la síntesis de plásticos de polisulfona . Estos plásticos son conocidos por su rigidez y resistencia a la temperatura, lo que los hace adecuados para aplicaciones que requieren durabilidad en condiciones extremas. Los polímeros resultantes, como PES o Udel, se utilizan en la fabricación de tuberías de plomería, cartuchos de impresora y fusibles de automóviles.
Biorremediación
En el contexto de la contaminación del suelo, This compound es relevante para el estudio de la remediación del DDT . Comprender su comportamiento y vías de degradación puede informar estrategias para mejorar la biodisponibilidad y la degradación de contaminantes orgánicos persistentes como el DDT, mejorando así las técnicas de biorremediación.
Farmacocinética y Toxicología
Los análogos del compuesto se han investigado por su comportamiento toxicocinético y metabolismo tanto en ratas como en monos rhesus . Estos estudios brindan información sobre la absorción, distribución, metabolismo y excreción (ADME) de estos compuestos, lo cual es crucial para evaluar su seguridad y posibles riesgos para la salud.
Catálisis y Reacciones Químicas
La investigación ha explorado el uso de derivados de p-clorofenil sulfuro en procesos catalíticos, como la degradación oxidativa del p-clorofenol . Estos estudios contribuyen al desarrollo de reacciones químicas más eficientes y respetuosas con el medio ambiente.
Ciencia de Materiales
Los derivados del compuesto se utilizan en la producción de materiales que requieren propiedades específicas, como la síntesis de heterodímeros no simétricos . Esta aplicación es importante para crear materiales con funcionalidades adaptadas para aplicaciones tecnológicas avanzadas.
Estudios de Inducción Enzimática
p-Clorofenil sulfuro: y sus compuestos relacionados han demostrado inducir enzimas microsomales, afectando las tasas de biotransformación de varios productos químicos . Esta propiedad es significativa para comprender los mecanismos del metabolismo de los fármacos y el potencial de interacciones farmacológicas.
Química Analítica
Como compuesto estándar en química analítica, This compound se utiliza para calibrar instrumentos y validar métodos analíticos . Esto asegura la precisión y confiabilidad de los análisis químicos, lo cual es fundamental en la investigación y el control de calidad.
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that the compound is used for proteomics research , suggesting that it may interact with proteins or enzymes within the cell.
Biochemical Pathways
A study on a similar compound, 4,4’-di-cdps, showed that it caused oxidative stress in green algae, inhibiting the activities of antioxidant enzymes and increasing malondialdehyde content . It’s possible that 4,4’-Dichloro Diphenyl Sulfide may have similar effects, but more research is needed to confirm this.
Pharmacokinetics
It’s known that the compound is insoluble in water , which could impact its bioavailability.
Result of Action
As mentioned earlier, similar compounds have been shown to cause oxidative stress in cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4’-Dichloro Diphenyl Sulfide. For instance, its insolubility in water could affect its distribution in aquatic environments . Additionally, its stability could be influenced by factors such as pH, temperature, and the presence of other chemicals .
Propiedades
IUPAC Name |
1-chloro-4-(4-chlorophenyl)sulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEPOVIWHVRBIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199761 | |
| Record name | Sulfide, bis(p-chlorophenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5181-10-2 | |
| Record name | 1,1′-Thiobis[4-chlorobenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5181-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(4-chlorophenyl)sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005181102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-chlorophenyl) sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfide, bis(p-chlorophenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-chlorophenyl) Sulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(4-chlorophenyl)sulfide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/456Z3RW94H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















